molecular formula C13H13N3O3 B12210772 5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione

5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione

Cat. No.: B12210772
M. Wt: 259.26 g/mol
InChI Key: SRTWCBUFFFITCS-UHFFFAOYSA-N
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Description

5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylphenyl group and an amino methylene group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione typically involves the condensation of 3,5-dimethylaniline with barbituric acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidine derivatives. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to changes in enzyme conformation and function. Additionally, it can interact with nucleic acids, affecting processes like DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

5-[(3,5-dimethylphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H13N3O3/c1-7-3-8(2)5-9(4-7)14-6-10-11(17)15-13(19)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,19)

InChI Key

SRTWCBUFFFITCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=CC2=C(NC(=O)NC2=O)O)C

Origin of Product

United States

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